3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
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Overview
Description
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C8H5N5. It is characterized by the presence of a tetrazole ring attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is the cycloaddition reaction, where benzonitrile reacts with sodium azide under acidic conditions to form the tetrazole ring . This reaction can be catalyzed by zinc salts or other metal catalysts to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the nitrile group can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)benzonitrile: Similar structure but with a triazole ring instead of a tetrazole ring.
3-(1H-1,2,3-triazol-1-yl)benzonitrile: Contains a triazole ring with a different nitrogen arrangement compared to the tetrazole ring.
Uniqueness
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound versatile for various applications .
Properties
IUPAC Name |
3-(tetrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSGNRLLIKPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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